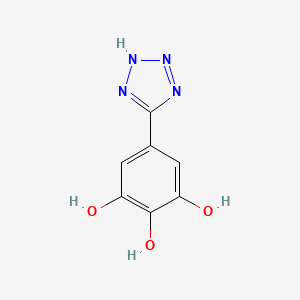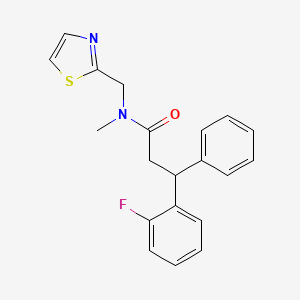![molecular formula C19H30N2O3S B6054678 1-[2-Hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol](/img/structure/B6054678.png)
1-[2-Hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol is a complex organic compound with potential applications in various fields such as pharmacology and medicinal chemistry. This compound features a piperidine ring, a phenoxy group, and a thiomorpholine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the thiomorpholine moiety.
Attachment of the piperidine ring: The phenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The phenoxy and thiomorpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution can introduce new functional groups at the phenoxy or thiomorpholine moieties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its potential as a biochemical tool.
Industry: Its unique chemical properties make it a candidate for use in industrial processes, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to antagonize leukotriene D4-induced contractions in guinea pig ileum, trachea, and lung parenchyma . This suggests that the compound may act on leukotriene receptors or related signaling pathways, thereby modulating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Other phenoxy derivatives: Compounds with phenoxy groups and various substituents have been explored for their biological activities.
Uniqueness
1-[2-Hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenoxy derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
1-[2-hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c22-17-4-6-20(7-5-17)14-18(23)15-24-19-3-1-2-16(12-19)13-21-8-10-25-11-9-21/h1-3,12,17-18,22-23H,4-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVCQYBXSFOCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(COC2=CC=CC(=C2)CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3-methoxypiperidine](/img/structure/B6054607.png)
![N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2H-benzotriazole-5-carboxamide](/img/structure/B6054622.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B6054640.png)
![N-[[2-(difluoromethoxy)phenyl]methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B6054641.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![N-{4-[2-(4-bromophenoxy)acetamido]-2-methoxyphenyl}furan-2-carboxamide](/img/structure/B6054646.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6054659.png)

![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![N-[(Z)-3-[(2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B6054685.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
